molecular formula C25H22Br2N2O B12152593 7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12152593
M. Wt: 526.3 g/mol
InChI Key: QSBPYZMZTFBPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a brominated derivative of the pyrazolo[1,5-c][1,3]benzoxazine scaffold. Its molecular formula is C₂₅H₂₁Br₂N₂O, with a molecular weight of 562.26 g/mol. Key structural features include:

  • A phenyl group at position 2, providing aromatic stability.
  • A 4-isopropylphenyl group at position 5, introducing steric bulk and lipophilicity.

Properties

Molecular Formula

C25H22Br2N2O

Molecular Weight

526.3 g/mol

IUPAC Name

7,9-dibromo-2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H22Br2N2O/c1-15(2)16-8-10-18(11-9-16)25-29-23(14-22(28-29)17-6-4-3-5-7-17)20-12-19(26)13-21(27)24(20)30-25/h3-13,15,23,25H,14H2,1-2H3

InChI Key

QSBPYZMZTFBPLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes

Several synthetic approaches exist for this compound, including:

  • Cyclization Method
    • Starting from appropriate precursors, cyclization reactions can form the pyrazolo[1,5-c][1,3]benzoxazine core.
    • Bromination of the intermediate yields the dibromo derivative.
  • Multicomponent Reactions (MCRs)
    • MCRs involving isocyanides, aldehydes, and amines can lead to diverse heterocycles.
    • One such MCR could yield our target compound.

Industrial Production

While no specific industrial method is reported, scaled-up synthesis would likely involve efficient routes with high yields.

Chemical Reactions Analysis

Reactivity

    Oxidation: The bromine atoms make it susceptible to oxidation.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

    Reduction: Reduction of the nitro group (if present) could be relevant.

Common Reagents

    Bromine (Br2): For bromination.

    Strong Bases: For cyclization.

    Hydrogenation Catalysts: For reduction.

Major Products

  • The dibromo compound itself.
  • Potential derivatives via further functionalization.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Materials Science: Explore its use in organic electronics or as a building block for functional materials.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

    Pathways: Understand the cellular pathways modulated by its interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and molecular differences between the target compound and related derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target: 7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₅H₂₁Br₂N₂O 562.26 7,9-Br; 2-Ph; 5-(4-isopropylphenyl) High steric bulk; bromine enhances electrophilicity.
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₂H₁₅Cl₂FN₂O 413.27 7,9-Cl; 2-Ph; 5-(4-fluorophenyl) Lower molecular weight; fluorine increases polarity.
7,9-Dichloro-5-isopropyl-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₀H₂₀Cl₂N₂O₂ 391.29 7,9-Cl; 2-(4-methoxyphenyl); 5-isopropyl Methoxy group enhances solubility; Cl reduces steric hindrance vs. Br.
7,9-Dibromo-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₃H₂₁Br₂N₂O 534.25 7,9-Br; 2-(2-naphthyl); 5-isopropyl Naphthyl group increases π-π stacking potential; Br improves UV absorbance.
7,9-Dichloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₄H₁₈Cl₃N₂O₂ 487.77 7,9-Cl; 2-(4-methoxyphenyl); 5-(2-chlorophenyl) Dual chloro substituents increase electrophilicity; methoxy aids crystallinity.
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₄H₁₈BrFN₂O 473.32 9-Br; 2-(4-methylphenyl); 5-(4-fluorophenyl) Mono-bromination reduces steric effects; methyl enhances lipophilicity.

Key Observations:

Fluorine () introduces electronegativity, improving solubility and metabolic stability.

Aromatic Substitutents :

  • The 4-isopropylphenyl group in the target compound and adds steric bulk, which may hinder rotational freedom and influence conformational stability.
  • Naphthyl () and 4-methylphenyl () groups enhance π-system interactions, relevant for materials science or receptor binding.

Synthetic Accessibility :

  • Chlorinated derivatives (e.g., ) are often synthesized via shorter routes due to the availability of chlorinated precursors , while brominated analogs may require harsher conditions or specialized reagents.

Implications of Structural Variations

  • Pharmacological Potential: Brominated derivatives like the target compound may exhibit enhanced blood-brain barrier penetration due to higher lipophilicity, whereas chlorinated analogs (e.g., ) could be preferable for aqueous solubility.
  • Material Science : The naphthyl group in and methoxy groups in suggest utility in organic electronics or as fluorescent probes.
  • Crystallography : Bulkier substituents (e.g., isopropyl in the target compound) may complicate crystal packing, necessitating advanced techniques like SHELXL for structural resolution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.